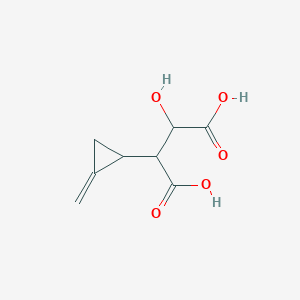
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid is a 2-hydroxydicarboxylic acid that is malic acid in which one of the methylene hydrogens at position 3 has been replaced by a methylidenecyclopropyl group. It has a role as a plant metabolite. It is a 2-hydroxydicarboxylic acid, a member of cyclopropanes and an olefinic compound. It derives from a malic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
2-Hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid and its derivatives have been explored in the synthesis of complex organic molecules. For instance, the compound has been involved in the synthesis of dicarboxylic acid derivatives using Diels–Alder reactions, crucial for further conversion into anhydrides and half-esters (Ishida et al., 2000). Additionally, structural studies have been conducted to understand the molecular framework of related compounds, as evidenced by the synthesis and structural analysis of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which were characterized using various spectroscopic techniques (Mukovoz et al., 2019).
Biocatalysis and Chemical Production
The compound has shown promise in biocatalysis and the production of industrially relevant chemicals. A notable application is in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol through integrated biotransformation and catalytic dehydration processes (Pyo et al., 2012). Additionally, efficient dehydration of bio-based 2,3-butanediol to produce butanone, an industrially significant compound, has been reported using modified HZSM-5 zeolites, showcasing the compound's utility in green chemical processes (Zhang et al., 2012).
Bio-based Production and Chemical Transformation
There is a significant interest in the bio-based production of chemicals using 2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid and its derivatives. For instance, 3-hydroxypropionic acid, a derivative, is recognized as a valuable platform chemical for producing various industrial compounds. Research has focused on using genetically engineered microorganisms for efficient production processes (Vidra & Németh, 2017). Moreover, the compound has been utilized as a chiral auxiliary and protecting group for boronic acids, demonstrating its versatility in synthesizing functionalized bicyclopropanes (Luithle & Pietruszka, 2000).
Propiedades
Nombre del producto |
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid |
|---|---|
Fórmula molecular |
C8H10O5 |
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid |
InChI |
InChI=1S/C8H10O5/c1-3-2-4(3)5(7(10)11)6(9)8(12)13/h4-6,9H,1-2H2,(H,10,11)(H,12,13) |
Clave InChI |
HEWAJTLQEJUAGF-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC1C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





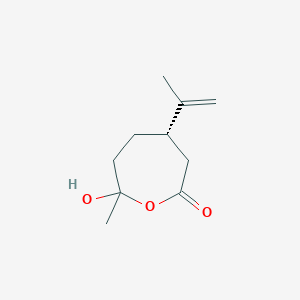
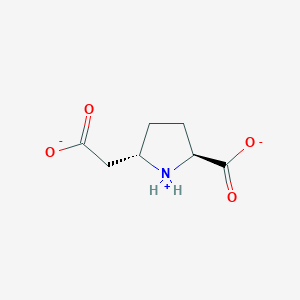
![[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B1264301.png)

![(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264304.png)
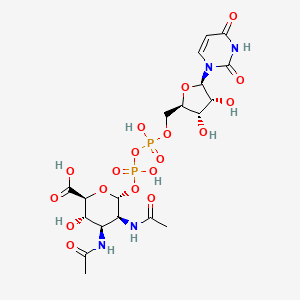
![2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)

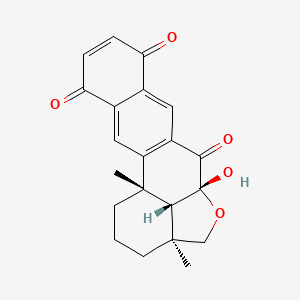
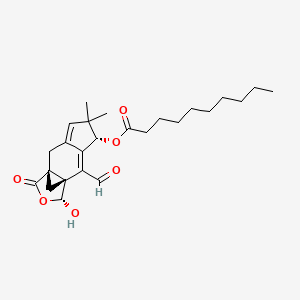
![Oxacalix[4]arene](/img/structure/B1264315.png)
